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Compound of Interest

Compound Name: Dasatinib intermediate-1

Cat. No.: B023545

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) such as Dasatinib, a potent tyrosine
kinase inhibitor, involves multi-step processes that generate numerous intermediates.[1][2][3]
The structural confirmation of these intermediates is a critical step in drug development and
quality control, ensuring the integrity of the final product. This guide provides a comparative
framework for the validation of novel Dasatinib intermediates using key spectroscopic
techniques. By comparing the spectral data of a novel intermediate with established data from
known precursors and the final Dasatinib molecule, researchers can ascertain its structure and

purity.

Commonly employed spectroscopic methods for the characterization of pharmaceutical
compounds include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).[4][5][6][7][8] These techniques provide detailed information about the
molecular structure, functional groups, and molecular weight of a compound.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for Dasatinib and one of its common
intermediates, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This data serves
as a reference for the validation of new, related intermediates.

Table 1: *H NMR and 3C NMR Spectroscopic Data
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Compound 'H NMR (6, ppm) 3C NMR (9, ppm)

11.47 (s, 1H, NH), 9.88 (s, 1H,

NH), 8.06 (s, 1H), 7.4-7.2 (m, Not readily available in search
3H, Ar-H), 6.06 (s, 1H), 3.5-2.4  results

(m, 14H), 2.2 (s, 3H, CHs)

Dasatinib

Intermediate: 2-amino-N-(2-
chloro-6- Not readily available in search Not readily available in search
methylphenyl)thiazole-5- results results

carboxamide

Note: Specific peak assignments and coupling constants would be determined in a full
analysis.

Table 2: IR and Mass Spectrometry Data

Compound IR (cm™?) Mass Spectrometry (m/z)

3418 (N-H), 3200 (O-H), 1620

o 488.15 [M+H]* (for
Dasatinib (C=0), 1582 (C=C, C=N),

) C22H26CIN702S)[9]
1513 (aromatic C-H)[9]
Intermediate: 2-amino-N-(2-
chloro-6- Not readily available in search Not readily available in search
methylphenyl)thiazole-5- results results

carboxamide

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[5]
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o Sample Preparation: Dissolve 5-10 mg of the intermediate in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs). The choice of solvent is critical to ensure the
sample is fully dissolved and to avoid interference with the analyte signals.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 400 MHz or higher for detailed analysis.

o Data Acquisition:

o H NMR: Acquire proton NMR spectra to identify the number of unique protons, their
chemical environment, and neighboring protons through spin-spin coupling.

o 13C NMR: Acquire carbon-13 NMR spectra to determine the number of unique carbon
atoms and their chemical environment (e.qg., aliphatic, aromatic, carbonyl).

» Data Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation. The resulting spectra are then phased, baseline corrected, and integrated.
Chemical shifts (d) are reported in parts per million (ppm) relative to a reference standard,
typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[5][7]

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This is a rapid and common method that requires minimal sample
preparation.[7]

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and
press the mixture into a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm~1).
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» Data Analysis: Identify characteristic absorption bands corresponding to specific functional
groups (e.g., O-H, N-H, C=0, C-N, C-CI). The presence or absence of these bands can
confirm the successful addition or removal of functional groups during a synthetic step.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound.[9]

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI), coupled
to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

o Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum
in positive or negative ion mode, depending on the analyte's properties. High-resolution
mass spectrometry (HRMS) can be used to determine the exact mass and elemental
formula.

o Data Analysis: Determine the molecular weight of the intermediate from the molecular ion
peak (e.g., [M+H]*, [M-H]"). The isotopic pattern, particularly for chlorine-containing
compounds like Dasatinib and its intermediates, provides further confirmation of the
elemental composition.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a novel
Dasatinib intermediate.
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Caption: Workflow for the spectroscopic validation of a novel drug intermediate.
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This structured approach to spectroscopic data validation is essential for ensuring the quality
and consistency of pharmaceutical intermediates in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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